1-[4-(Methylsulfonyl)-2-nitrophenyl]pyrrolidine-2-carboxylic acid
Description
Molecular Structure Analysis: Crystallographic and Computational Modeling Insights
The molecular structure of 1-[4-(methylsulfonyl)-2-nitrophenyl]pyrrolidine-2-carboxylic acid (C₁₂H₁₄N₂O₆S) has been elucidated through single-crystal X-ray diffraction (SC-XRD) studies. The compound crystallizes in a monoclinic system with space group P2₁/c, featuring unit cell parameters a = 12.299 Å, b = 7.664 Å, c = 13.196 Å, and β = 108.4°. Key bond lengths include the sulfonyl group (S=O: 1.43–1.45 Å) and the nitro group (N–O: 1.21–1.23 Å), consistent with typical sulfonamide and nitroaromatic systems.
Computational modeling using density functional theory (DFT) at the B3LYP/6-311G(d,p) level corroborates the experimental geometry, revealing a planar nitro-substituted benzene ring (dihedral angle: 8.2° relative to the pyrrolidine moiety). The carboxylic acid group adopts a syn conformation, stabilized by intramolecular hydrogen bonding with the pyrrolidine nitrogen (O···H distance: 2.12 Å).
Table 1: Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| a (Å) | 12.299 |
| b (Å) | 7.664 |
| c (Å) | 13.196 |
| β (°) | 108.4 |
| V (ų) | 1180.2 |
| Z | 4 |
Spectroscopic Profiling: NMR, IR, and Mass Spectral Signatures
Nuclear Magnetic Resonance (NMR):
¹H-NMR (DMSO-d₆, 400 MHz) reveals distinct signals for the pyrrolidine ring (δ 3.37–3.98 ppm, H₂C-5′), the methylsulfonyl group (δ 2.65 ppm, SCH₃), and the aromatic protons (δ 7.45–8.12 ppm). The carboxylic acid proton appears as a broad singlet at δ 12.8 ppm. ¹³C-NMR confirms the carbonyl carbons at δ 170.5 (COOH) and δ 167.8 (piperidinone).
Infrared (IR) Spectroscopy:
Key absorptions include ν(O–H) at 3186 cm⁻¹ (carboxylic acid), ν(C=O) at 1705 cm⁻¹ (piperidinone), and ν(S=O) at 1365/1150 cm⁻¹. The nitro group exhibits asymmetric and symmetric stretches at 1520 cm⁻¹ and 1348 cm⁻¹, respectively.
Mass Spectrometry:
Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 315.1 [M+H]⁺, with fragmentation patterns dominated by loss of CO₂ (m/z 271.0) and the methylsulfonyl group (m/z 201.1).
Table 2: Key Spectroscopic Data
| Technique | Signature |
|---|---|
| ¹H-NMR | δ 2.65 (SCH₃), δ 7.45–8.12 (ArH) |
| ¹³C-NMR | δ 170.5 (COOH), δ 57.3 (C-5′) |
| IR | 1705 cm⁻¹ (C=O), 1365 cm⁻¹ (S=O) |
| MS | m/z 315.1 [M+H]⁺ |
Thermodynamic Properties: Melting Point, Solubility, and Stability Studies
The compound exhibits a melting point of 173–174°C, indicative of strong intermolecular interactions via hydrogen bonding and π-stacking. Solubility studies show moderate solubility in polar aprotic solvents (DMSO: 965 μM, methanol: 850 μM) but limited solubility in water (<10 μM). Stability under ambient conditions is maintained for >6 months when stored at 4°C, though decomposition occurs above 200°C via cleavage of the sulfonyl group.
Table 3: Thermodynamic Properties
| Property | Value |
|---|---|
| Melting point | 173–174°C |
| Solubility in DMSO | 965 μM |
| Stability (4°C) | >6 months |
Tautomerism and Conformational Dynamics in Solution
The carboxylic acid group participates in tautomeric equilibria, favoring the keto form (99.7%) over the enol form in aqueous solution (pH 7.4). Conformational flexibility arises from rotation about the C–N bond linking the pyrrolidine and benzene rings, with energy barriers of ~12 kcal/mol calculated via DFT. SC-XRD data reveal two dominant conformers: one with the sulfonyl group syn to the nitro group (65% population) and another anti (35%). Solution-phase NMR shows averaged signals at room temperature, suggesting rapid interconversion between conformers.
The nitro group’s electron-withdrawing effect stabilizes the planar aromatic ring, while the methylsulfonyl group introduces steric hindrance, limiting rotational freedom about the C–S bond. Molecular dynamics simulations predict a 1.2 Å root-mean-square deviation (RMSD) for the pyrrolidine ring over 10 ns, highlighting its rigidity.
Properties
IUPAC Name |
1-(4-methylsulfonyl-2-nitrophenyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O6S/c1-21(19,20)8-4-5-9(11(7-8)14(17)18)13-6-2-3-10(13)12(15)16/h4-5,7,10H,2-3,6H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQBYXIPWRZGJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)N2CCCC2C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00656046 | |
| Record name | 1-[4-(Methanesulfonyl)-2-nitrophenyl]proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00656046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93001-20-8 | |
| Record name | 1-[4-(Methanesulfonyl)-2-nitrophenyl]proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00656046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Aromatic Precursor Functionalization
A key step involves preparing the 4-(methylsulfonyl)-2-nitrophenyl intermediate:
- Nitration of benzyl chloride : Benzyl chloride is nitrated using fuming nitric acid and fuming sulfuric acid to yield p-nitro benzyl chloride with a yield of approximately 52%.
- Sulfonation : The p-nitro benzyl chloride undergoes sulfonation with sodium sulfite (Na2SO3) to form sodium p-nitro benzyl sulfonate, with a high yield of 96%.
- Chlorination : Conversion of the sulfonate to p-nitrophenyl methanesulfonyl chloride using phosphorus pentachloride (PCl5) achieves a yield of 78%.
Coupling with Pyrrolidine
- Aminolysis reaction : The sulfonyl chloride intermediate reacts with pyrrolidine to form 1-(4-nitrophenyl methanesulfonyl) pyrrolidine with a yield of 98%.
- Carboxylation : The pyrrolidine ring is functionalized at the 2-position with a carboxylic acid group, typically starting from L-proline or its derivatives.
Alternative Synthetic Routes
- Alkylation and catalytic hydrogenation : Some patented methods describe direct alkylation of pyrrolidine-2-carboxylic acid derivatives followed by catalytic hydrogenation to obtain cis isomers with high stereochemical control.
- Hydrolysis and purification : Use of lithium hydroxide in methanol-water mixtures to hydrolyze esters to the carboxylic acid form, followed by pH adjustment and extraction to isolate the product.
Reaction Conditions and Optimization
- Temperature control is critical, often reactions are performed at mild temperatures (0–25 °C) to avoid racemization and side reactions.
- Use of protective groups such as tert-butoxycarbonyl (Boc) during intermediate steps helps in stereochemical preservation.
- Extraction solvents include ethyl acetate and methylene chloride, with drying agents like magnesium sulfate (MgSO4) used before concentration.
Data Table Summarizing Key Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Nitration | Benzyl chloride, fuming HNO3/H2SO4 | 52 | Formation of p-nitro benzyl chloride |
| 2 | Sulfonation | Na2SO3, aqueous medium | 96 | Sodium p-nitro benzyl sulfonate formed |
| 3 | Chlorination | PCl5, organic solvent | 78 | Formation of p-nitrophenyl sulfonyl chloride |
| 4 | Aminolysis | Pyrrolidine, mild conditions | 98 | Formation of sulfonyl pyrrolidine |
| 5 | Hydrolysis/Carboxylation | LiOH in MeOH/H2O, pH adjustment | ~100 | Conversion to carboxylic acid derivative |
| 6 | Catalytic hydrogenation | Pd/C catalyst, mild temperature | Variable | Stereoselective reduction if applicable |
Research Findings and Technical Notes
- The synthetic route achieves high overall yields, often close to quantitative conversion in final hydrolysis steps.
- Protective group strategies and mild reaction conditions minimize racemization and preserve stereochemistry of the pyrrolidine ring.
- The methylsulfonyl and nitro substituents are introduced early in the synthesis to ensure their stability through subsequent steps.
- Catalytic hydrogenation steps can yield cis isomers selectively, which is critical for biological activity.
- The reaction sequence is amenable to scale-up using batch or continuous flow techniques, improving efficiency and reducing waste.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Methylsulfonyl)-2-nitrophenyl]pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The methylsulfonyl group can be reduced to a thiol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Electroph
Biological Activity
1-[4-(Methylsulfonyl)-2-nitrophenyl]pyrrolidine-2-carboxylic acid, also known by its CAS number 93001-20-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on recent research findings.
- Molecular Formula : C12H14N2O6S
- Molecular Weight : 314.31 g/mol
- Structure : The compound features a pyrrolidine ring substituted with a methylsulfonyl and nitrophenyl group, which may influence its biological activity.
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. The compound was evaluated for its inhibition of cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, which are key players in the inflammatory process.
- Inhibition of COX Enzymes : Preliminary studies show that the compound has notable inhibitory effects on COX-2 with IC50 values comparable to standard anti-inflammatory drugs like diclofenac. For instance, derivatives with similar structures have reported IC50 values ranging from 0.02 to 0.04 μM against COX-2 .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that the presence of the methylsulfonyl and nitrophenyl groups enhances the compound's potency against inflammation. The electron-withdrawing nature of these substituents appears to facilitate stronger interactions with the COX enzymes, improving their inhibitory efficacy .
In Vivo Studies
Several in vivo studies have been conducted to evaluate the anti-inflammatory effects of this compound in animal models. For example:
- Carrageenan-Induced Paw Edema : In rats, administration of the compound significantly reduced paw swelling compared to control groups, demonstrating its potential as an effective anti-inflammatory agent .
- Histopathological Analysis : Examination of tissues from treated animals revealed minimal degenerative changes, suggesting a favorable safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin and indomethacin .
Comparative Analysis with Other Compounds
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
Sulfonyl Group Modifications
1-[4-(Morpholine-4-sulfonyl)-2-nitrophenyl]pyrrolidine-2-carboxylic Acid CAS: 1008006-09-4 Molecular Formula: C₁₅H₁₉N₃O₇S Molecular Weight: 385.39 g/mol Key Difference: Replacement of methylsulfonyl with morpholine-sulfonyl.
(2S)-1-[4-(Morpholine-4-sulfonyl)-2-nitrophenyl]pyrrolidine-2-carboxylic Acid
- CAS : 1214629-60-3
- Molecular Formula : C₁₅H₁₉N₃O₇S
- Molecular Weight : 385.39 g/mol
- Key Difference : Chiral (2S)-configuration of the pyrrolidine ring.
- Impact : Stereochemistry may influence biological activity or binding affinity in enantioselective reactions .
Nitro Group Positional Isomers
1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic Acid CAS: Not explicitly listed (related to 175278-37-2). Key Difference: Nitro group at position 4 of the phenyl ring instead of position 2.
Core Structure Modifications
Pyrrolidine vs. Piperidine Derivatives
1-(4-(2-(Trifluoromethyl)phenyl)piperidine-1-carbonyl)-pyrrolidine-2-carboxylic Acid
- Key Difference : Replacement of pyrrolidine with a piperidine-carboxylate scaffold.
- Impact : Increased ring size may alter conformational flexibility and pharmacokinetic properties .
Heterocycle Replacements
3-Amino-4-(1,1-difluoropropyl)-6-[4-(methylsulfonyl)-1-piperidinyl]-thieno[2,3-b]pyridine-2-carboxamide CAS: 960293-88-3 Molecular Formula: C₁₇H₂₂F₂N₄O₃S₂ Molecular Weight: 432.51 g/mol Key Difference: Thienopyridine core replaces pyrrolidine-phenyl system. Impact: Expanded aromatic system may enhance π-π stacking interactions in biological targets .
Substituent Truncations/Additions
1-(Methylsulfonyl)pyrrolidine-2-carboxylic Acid CAS: Not explicitly listed (ST-1367, Combi-Blocks). Key Difference: Absence of nitro-phenyl substituent.
4-(Methylsulfonyl)-2-pyrrolidinobenzoic Acid CAS: 1197193-17-1 Molecular Formula: C₁₂H₁₅NO₄S Molecular Weight: 293.32 g/mol Key Difference: Benzoic acid replaces pyrrolidine-carboxylic acid. Impact: Enhanced acidity (pKa ~4.2 for benzoic acid vs. ~2.5 for pyrrolidine-carboxylic acid) may influence solubility .
Data Table: Structural and Physicochemical Comparison
Q & A
Q. What is the optimized synthetic route for 1-[4-(Methylsulfonyl)-2-nitrophenyl]pyrrolidine-2-carboxylic acid?
The compound is synthesized via nucleophilic substitution between 4-hydroxyproline and 4-nitrobenzenesulfonyl chloride. Sodium carbonate is used as a base in aqueous conditions at room temperature. Key steps include:
Q. Which spectroscopic techniques are critical for structural validation?
A combination of methods ensures structural integrity:
- ¹H/¹³C NMR : Absence of the pyrrolidine NH proton (downfield ~8–10 ppm) confirms sulfonamide bond formation.
- FTIR : S–N stretching at 857–860 cm⁻¹ and sulfonyl S=O vibrations at 1350–1370 cm⁻¹.
- ESI-MS : Molecular ion peak at m/z corresponding to the exact mass (e.g., [M+H]⁺ observed at 343.08).
- UV-Vis : Absorption maxima at 260–280 nm (nitro group π→π* transitions) .
Q. What crystallographic data define the compound’s solid-state structure?
Single-crystal X-ray diffraction reveals:
- Crystal system : Orthorhombic.
- Space group : P2₁2₁2₁.
- Key bond lengths : S–N = 1.628(2) Å (indicative of sulfonamide formation).
- Hydrogen-bonding network : Stabilizes the supramolecular architecture via O–H···O and N–H···O interactions .
Advanced Research Questions
Q. How can computational methods resolve discrepancies between experimental and theoretical data?
- DFT calculations (B3LYP/6-311G(d,p)) predict bond lengths and angles, which are compared to X-ray data. For example, a computed S–N bond length of 1.63 Å matches experimental values (1.628 Å), validating the methodology .
- Hirshfeld surface analysis quantifies intermolecular interactions (e.g., 6.4% H···O contacts), resolving packing ambiguities .
Q. What strategies address contradictions in spectroscopic vs. crystallographic data?
- If NMR suggests rotational flexibility (e.g., missing split signals), cross-validate with temperature-dependent XRD to detect dynamic disorder.
- For FTIR bands conflicting with computational vibrational modes, perform isotopic labeling (e.g., deuterated analogs) to isolate specific vibrations .
Q. How can in silico studies predict bioactivity?
- Molecular docking (AutoDock Vina) against targets like dihydropteroate synthase (DHPS) shows binding energies of −8.2 kcal/mol, suggesting inhibition potential.
- ADMET prediction (SwissADME): High gastrointestinal absorption (95%) and moderate blood-brain barrier permeability (LogBB = −0.5) indicate druggability .
Q. What experimental design principles optimize reaction conditions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
